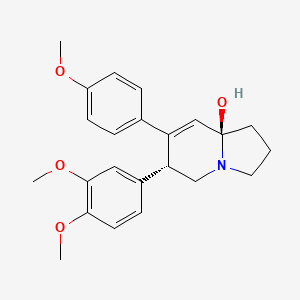
Methylenebismalonicaciddiethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenebismalonicaciddiethylester is a chemical compound that belongs to the class of malonic esters. These esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by its two ester groups attached to a central methylene bridge, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenebismalonicaciddiethylester can be synthesized through the malonic ester synthesis. This involves the alkylation of diethyl malonate at the carbon alpha to both carbonyl groups, followed by decarboxylation. The reaction typically requires a strong base, such as sodium ethoxide, to deprotonate the alpha carbon, forming a carbanion that can undergo nucleophilic substitution with an alkyl halide .
Industrial Production Methods
Industrial production of this compound often involves the use of homogeneous or heterogeneous catalysts to optimize the esterification process. Biomass-derived dibasic acids can be converted to diesters using inorganic ligand-supported catalysts, which offer high productivity and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methylenebismalonicaciddiethylester undergoes several types of chemical reactions, including:
Alkylation: The alpha carbon can be alkylated using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Decarboxylation: Upon heating, the compound can lose carbon dioxide to form substituted acetic acids.
Common Reagents and Conditions
Strong Bases: Sodium ethoxide or potassium tert-butoxide for deprotonation.
Alkyl Halides: For nucleophilic substitution reactions.
Aqueous Acid: For hydrolysis of ester groups.
Major Products
Substituted Acetic Acids: Formed through decarboxylation.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Scientific Research Applications
Methylenebismalonicaciddiethylester has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of drugs, particularly those targeting metabolic disorders.
Industry: Used in the manufacture of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of methylenebismalonicaciddiethylester involves its ability to form reactive intermediates, such as carbanions, which can participate in nucleophilic substitution reactions. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved often include the formation of carbon-carbon bonds and the modification of functional groups .
Comparison with Similar Compounds
Methylenebismalonicaciddiethylester can be compared with other malonic esters, such as diethyl malonate and acetoacetic ester. While all these compounds are used in carbon-carbon bond formation, this compound is unique due to its methylene bridge, which provides additional reactivity and versatility in synthetic applications .
Similar Compounds
Diethyl Malonate: Used in the malonic ester synthesis to form carboxylic acids.
Acetoacetic Ester: Used in the acetoacetic ester synthesis to form alkylated ketones.
Properties
Molecular Formula |
C11H16O8 |
|---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
2-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)propanedioic acid |
InChI |
InChI=1S/C11H16O8/c1-3-18-10(16)7(11(17)19-4-2)5-6(8(12)13)9(14)15/h6-7H,3-5H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
GHZZVZFBRRCOAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)O)C(=O)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


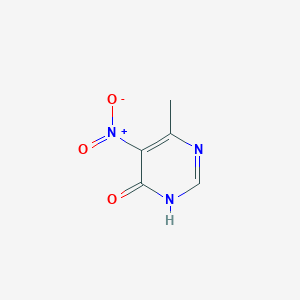

![tert-butyl N-[(3R)-1-[2-amino-6-(cyclopropylmethylamino)pyrimidin-4-yl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B13091929.png)
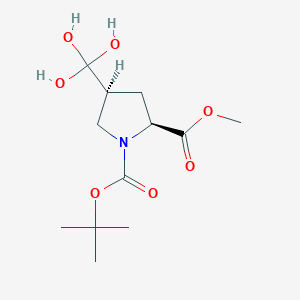
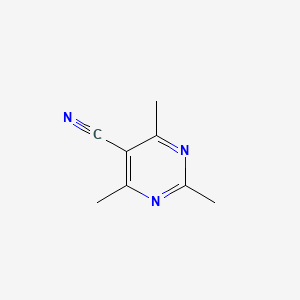
![2-(4-(2-Hydroxypropan-2-YL)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13091949.png)
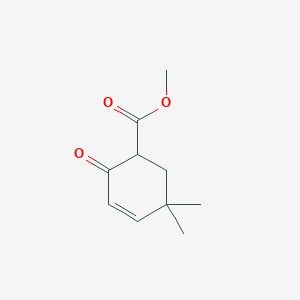
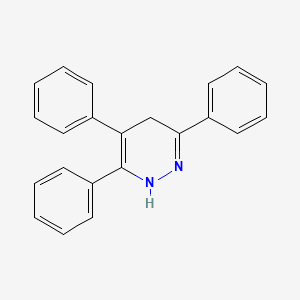
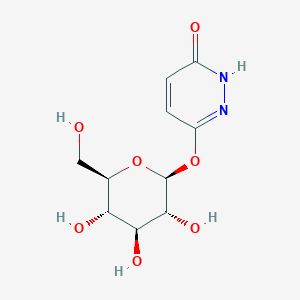
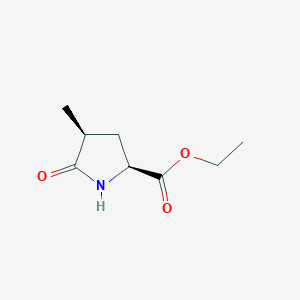
![Octahydro-1H-pyrano[4,3-c]pyridine](/img/structure/B13091990.png)
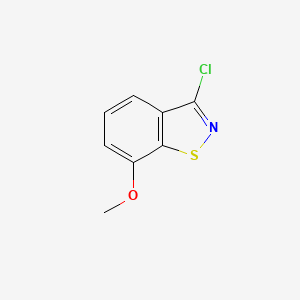
![3-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B13092003.png)
